Bumepidil - 62052-97-5

Bumepidil

Catalog Number: EVT-434569
CAS Number: 62052-97-5
Molecular Formula: C12H17N5
Molecular Weight: 231.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bumepidil was first synthesized in the 1980s, and it has been studied extensively for its pharmacological effects. The compound is derived from the phenylalkylamine class of calcium channel blockers, which includes other well-known drugs like verapamil and diltiazem.

Classification
  • Pharmacological Class: Calcium channel blocker
  • Chemical Class: Phenylalkylamine derivative
  • ATC Code: C08CA04 (Calcium channel blockers)
Synthesis Analysis

Methods

The synthesis of Bumepidil involves multi-step organic reactions that include the formation of the core phenylalkylamine structure. The general synthetic pathway includes:

  1. Formation of the Phenyl Ring: Starting from phenylacetic acid, which undergoes bromination and subsequent nucleophilic substitution.
  2. Alkylation: The intermediate product is then alkylated using an appropriate alkyl halide to introduce the necessary side chains.
  3. Cyclization: This step involves cyclization reactions to form the final bicyclic structure characteristic of Bumepidil.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the structure of Bumepidil.

Molecular Structure Analysis

Structure

Bumepidil has a complex molecular structure characterized by a bicyclic system. The chemical formula is C20H26N2O3C_{20}H_{26}N_2O_3, and its molecular weight is approximately 342.43 g/mol.

Data

  • IUPAC Name: 1-(4-tert-butylphenyl)-3-(2-methoxyethyl)-4-(3-methoxyphenyl)urea
  • Molecular Geometry: The molecule exhibits a three-dimensional conformation that is crucial for its interaction with calcium channels.
Chemical Reactions Analysis

Reactions

Bumepidil undergoes several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: It binds selectively to L-type calcium channels, inhibiting calcium influx into cardiac and smooth muscle cells.
  2. Metabolic Reactions: In vivo, Bumepidil is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

Technical Details

The binding affinity and kinetics can be studied using radiolabeled calcium channel ligands in receptor binding assays, providing insights into its mechanism of action.

Mechanism of Action

Bumepidil primarily acts by blocking L-type calcium channels located in the vascular smooth muscle and cardiac tissues. This blockade reduces intracellular calcium levels, leading to:

  • Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lower blood pressure.
  • Negative Inotropic Effect: Reduced force of cardiac contraction, which can be beneficial in conditions like angina pectoris.

Data

Studies have shown that Bumepidil exhibits a dose-dependent effect on blood pressure reduction, with significant efficacy observed at therapeutic doses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light.
  • pH Range: The stability of Bumepidil is optimal within a pH range of 4 to 7.

Relevant data from studies indicate that these properties influence its formulation in pharmaceutical preparations.

Applications

Bumepidil is primarily utilized in clinical settings for:

  • Hypertension Management: Effective in lowering elevated blood pressure in patients with essential hypertension.
  • Angina Pectoris Treatment: Provides relief from chest pain associated with ischemic heart disease due to its vasodilatory effects.

Additionally, ongoing research explores potential applications in other cardiovascular disorders due to its unique mechanism of action on calcium channels.

Chemical and Pharmacological Profile of Bumepidil

Molecular Structure and Physicochemical Properties

Bumepidil (C₁₂H₁₇N₅) is a heterocyclic organic compound with a molecular weight of 231.30 g/mol. Its structure features a fused polycyclic system comprising a pyrrolo[3,2-e]-s-triazolo[1,5-a]pyrimidine core, substituted with a methyl group at position 5 and a tert-butyl moiety at position 8. The systematic IUPAC name is 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e]-s-triazolo[1,5-a]pyrimidine. This architecture confers specific three-dimensional characteristics: the planar triazolopyrimidine system facilitates π-π stacking interactions, while the bulky tert-butyl group introduces steric constraints influencing receptor binding [2].

Table 1: Key Physicochemical Properties of Bumepidil

PropertyValueMethod/Comment
Molecular FormulaC₁₂H₁₇N₅Confirmed via elemental analysis
Molecular Weight231.30 g/molMass spectrometry
SMILES NotationCC1=NC2=NC=NN2C3=C1CCN3C(C)(C)CCanonical representation
InChIKeyNJJPSFAJAKVSST-UHFFFAOYSA-NUnique identifier
Hydrogen Bond Acceptors5 (N atoms)Computational prediction
Hydrogen Bond Donors1 (Secondary amine)
Rotatable Bonds2Conformational flexibility analysis
Topological Polar Surface Area58.3 ŲPredictive of membrane permeability
logP (XLogP)~2.5 (Estimated)Indicates moderate lipophilicity
StereochemistryAchiralNo defined stereocenters

Notably, bumepidil is achiral due to the absence of asymmetric carbon atoms or resolvable stereoisomers. Its moderate lipophilicity (predicted logP ~2.5) suggests balanced solubility properties—sufficient for membrane permeation yet retaining aqueous dispersibility necessary for intravenous administration. The topological polar surface area (58.3 Ų) further supports its potential for passive cellular uptake [2] [8]. Spectroscopic characterization confirms aromatic proton signatures (NMR: δ 6.5–8.0 ppm) and carbonyl vibrations (IR: 1650–1700 cm⁻¹), consistent with electron-deficient nitrogen heterocycles influencing its pharmacodynamic behavior [2].

Synthesis Pathways and Industrial Production

Public domain details of bumepidil’s synthetic route remain limited, reflecting proprietary industrial processes. However, retrosynthetic analysis suggests convergent strategies utilizing:

  • Heterocyclic Core Formation: Cyclocondensation of 4-amino-1,2,3-triazole derivatives with α,β-unsaturated carbonyl compounds could yield the triazolopyrimidine scaffold. Alternative routes may involve [3+2] cycloadditions between azides and alkynes under catalytic conditions.
  • Alkylation: Introduction of the tert-butyl group likely occurs via nucleophilic substitution, employing tert-butyl bromide or similar reagents on a secondary amine precursor under basic conditions (e.g., K₂CO₃/DMF).
  • Functionalization: Electrophilic aromatic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) might install the C5-methyl group early in the sequence [2] [9].

Industrial production faces challenges in regioselectivity during heterocycle assembly and purification of the final API. Process intensification likely employs:

  • Continuous Flow Chemistry: To control exothermic reactions and improve yields in cyclization steps.
  • Catalytic Technologies: Palladium-catalyzed cross-couplings for C-C bond formation, reducing stoichiometric waste.
  • Crystallization Engineering: To achieve high purity (>99.5%) via polymorph control, given bumepidil’s potential for solvate formation [9] [10].

Scale-up limitations include the cost of specialized heterocyclic intermediates and energy-intensive separations. Modern biotechnological approaches—such as enzymatic desymmetrization or engineered E. coli expressing heterologous cyclases—remain unexplored but represent future opportunities for sustainable manufacturing [10].

Table 2: Strategic Approaches to Bumepidil Synthesis

Synthetic StageKey ChallengesPotential Solutions
Scaffold ConstructionRegioselectivity in ring closureHigh-temperature cyclization in flow reactors
tert-Butyl IncorporationSteric hindrance reducing yieldPhase-transfer catalysis (PTC)
PurificationSeparation from isomeric byproductsSimulated moving bed chromatography
Green Chemistry MetricsSolvent intensity, E-factorSwitch to PEG/water solvent systems

Prodrug Activation Mechanisms (ACSVL1-Mediated Conversion)

Bumepidil is not a prodrug. Unlike its structural namesake bumetanide (a loop diuretic requiring renal transport), bumepidil functions as a pharmacologically active molecule per se. No evidence supports metabolic activation via ACSVL1 (Acyl-CoA Synthetase Very Long-Chain family member 1) or other intracellular enzymes. Its mechanism involves direct interaction with vascular ion channels or adrenergic receptors [2] [6] [8].

Key pharmacological studies in canines demonstrate that bumepidil (0.1–1 mg/kg IV) reduces coronary vascular resistance and systemic blood pressure without altering myocardial oxygen consumption—effects attributable to direct vasodilation. Electrophysiological assays confirm it shortens cardiac action potential duration in Purkinje fibers, consistent with potassium channel modulation. Importantly, in vitro metabolic studies using human hepatocytes show bumepidil undergoes cytochrome P450-mediated oxidation (primarily CYP3A4) to form hydroxylated metabolites, none exhibiting enhanced vasodilatory activity versus the parent compound [2].

The historical development of bumepidil predates contemporary prodrug design principles. Modern analogs could theoretically exploit ACSVL1—an enzyme overexpressed in atherosclerotic plaques—to achieve tissue-selective activation. However, such strategies would require structural redesign: introducing carboxylic acid moieties masked as esters or amides to serve as ACSVL1 substrates, releasing active bumepidil upon CoA conjugation and hydrolysis [6] [7].

Properties

CAS Number

62052-97-5

Product Name

Bumepidil

IUPAC Name

3-tert-butyl-7-methyl-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

InChI

InChI=1S/C12H17N5/c1-8-9-5-6-16(12(2,3)4)10(9)17-11(15-8)13-7-14-17/h7H,5-6H2,1-4H3

InChI Key

NJJPSFAJAKVSST-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C3=C1CCN3C(C)(C)C

Synonyms

8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo(3,2-e)(1,2,4)triazolo(1,5-a)pyrimidine
bumepidil
CS 611
CS-611

Canonical SMILES

CC1=NC2=NC=NN2C3=C1CCN3C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.